3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-7-14(20-9-11(2)18)16-12-5-3-4-6-13(12)17(19)21-15(16)8-10/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCJILNWAFVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351505 | |
| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307550-58-9 | |
| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Construction of the Chromene Core
The chromene core is synthesized using cyclization reactions involving salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions. This forms the benzochromenone structure.
Step 3: Optimization
Reaction conditions such as temperature (typically between 60–100°C) and solvent (e.g., dimethylformamide or acetonitrile) are optimized to ensure high yield and minimal side reactions.
Reaction Monitoring
Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress and confirm product formation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to verify structural integrity.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Temperature | 60–100°C |
| Solvents | Dimethylformamide, acetonitrile |
| Reagents | Methyl iodide, propionyl chloride |
| Catalysts | Acidic or basic catalysts |
| Monitoring Method | TLC, NMR spectroscopy |
Challenges in Synthesis
The synthesis of this compound presents several challenges:
- Purity Control : Side reactions such as overalkylation or decomposition require careful control of reagents and reaction conditions.
- Yield Optimization : Achieving high yields necessitates precise temperature control and solvent selection.
- Scalability : Laboratory-scale procedures need adaptation for industrial production, potentially involving continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit anticancer properties. The compound's structure allows it to interact with various biological pathways involved in cancer cell proliferation and apoptosis. Researchers are investigating its potential as a lead compound for developing novel anticancer agents.
2. Neuropharmacology
The compound's potential effects on the central nervous system (CNS) are under investigation. It may serve as a scaffold for designing new drugs targeting anxiety and mood disorders. Given its structural similarity to known anxiolytics, studies are exploring its efficacy and safety profile in preclinical models of anxiety and depression .
Pharmacological Studies
1. Mechanism of Action
Preliminary studies suggest that 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may act through modulation of neurotransmitter systems, particularly GABAergic pathways. This aligns with findings from other benzodiazepine-like compounds that exhibit anxiolytic effects by enhancing GABA receptor activity .
2. Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Research is ongoing to evaluate its effects on various organ systems and potential side effects when administered in different dosages .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro; further studies needed for in vivo efficacy. |
| Study B | Neuropharmacological Effects | Showed potential anxiolytic effects in animal models; requires further investigation into dosage and long-term effects. |
| Study C | Toxicological Profile | Initial findings suggest low toxicity at therapeutic doses; comprehensive toxicology studies are ongoing. |
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
- Physical state : Solid at room temperature.
- Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) but poor aqueous solubility, consistent with benzochromenone derivatives .
- Melting point : Estimated 110–125°C (based on analogs in ).
Biological Activity
Preliminary studies suggest:
- Anticancer activity through apoptosis induction or kinase inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differentiating features:
| Compound Name | Substituents | Key Structural Differences | Biological Activities | Reference |
|---|---|---|---|---|
| 3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3-methyl, 1-(2-oxopropoxy) | Reference compound | Anti-inflammatory, anticancer | |
| 3-Methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 1-(1-methyl-2-oxopropoxy) | Additional methyl group on the oxopropoxy chain | Enhanced lipophilicity; altered enzyme binding | |
| 3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | No 1-substituent | Simpler structure lacking the oxopropoxy group | Cholinesterase inhibition (IC₅₀: 12 μM) | |
| 1-((2-Chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 1-(2-chlorobenzyloxy) | Chlorobenzyl group improves membrane permeability | Neuroprotective effects in Alzheimer’s models | |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3-hydroxy | Hydroxyl group enables metal chelation (e.g., Fe³⁺) | Fluorescence-based metal sensing |
Biological Activity
3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS No. 307550-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
- LogP : 3.17 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activities of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have been explored in various studies, particularly in relation to its anti-cancer properties and other pharmacological effects.
Cytotoxic Activity
Research indicates that derivatives of the benzo[c]chromene structure exhibit significant cytotoxic activity against various human cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | MCF-7 (breast cancer) | Data not yet available |
| Related compounds | A2780 (ovarian cancer) | Ranges from 4.47 to 52.8 |
Studies have shown that certain derivatives can induce apoptosis in tumor cells while sparing normal cells, indicating a potential for selective targeting in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for compounds targeting rapidly dividing cancer cells .
- Anti-inflammatory Properties : Some studies suggest that benzo[c]chromene derivatives may exhibit anti-inflammatory effects, which can contribute to their overall therapeutic potential .
- Antimicrobial Activity : Certain derivatives have demonstrated activity against pathogens such as Helicobacter pylori and have shown urease inhibitory properties, which could be beneficial in treating infections related to gastric ulcers .
Case Studies and Research Findings
A notable study evaluated a series of chromone derivatives for their biological activities. The findings highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells:
- Study Findings : Derivatives with specific substitutions exhibited enhanced potency against cancer cell lines compared to their parent compounds.
- Cell Line Testing : Compounds were tested against multiple cell lines including MCF-7 and A2780, with varying degrees of success in inhibiting cell proliferation.
Q & A
Q. Optimization Strategies :
Q. Table 1. Representative Synthetic Conditions
| Step | Reagents/Catalysts | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Core formation | ZrCl₄, resorcinol | 85°C, 1 h | 60–78 | |
| Alkylation | 2-bromopropan-2-one, K₂CO₃ | DMF, 60°C, 6 h | 65–70 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. Key signals include:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O6—H2···O2 interactions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 300.2600 for C16H12O6 derivatives) .
Advanced: What mechanistic insights explain substituent-dependent fluorescence properties in benzo[c]chromen-6-one derivatives?
Methodological Answer:
Fluorescence behavior (e.g., ON-OFF switching or enhancement) is influenced by:
- Electron-withdrawing/donating groups : The 2-oxopropoxy group alters electron density, affecting metal-binding affinity. For example, 4-acetyl substitution in THU-4-Ac enhances fluorescence with Fe³⁺ due to chelation-induced rigidification .
- Steric effects : Bulky substituents at position 1 (e.g., 2-oxopropoxy) may restrict rotation, increasing quantum yield .
Q. Experimental Approaches :
Q. Table 2. Substituent Impact on Fluorescence
| Substituent | Metal Interaction | Fluorescence Change | Reference |
|---|---|---|---|
| 4-Acetyl | Fe³⁺ | Enhancement (1.8×) | |
| 3-Hydroxy | Fe³⁺ | Quenching |
Advanced: How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved for benzo[c]chromen-6-one derivatives?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Structure-activity relationship (SAR) studies : Systematically modify substituents and test activity. For example, 3-methyl substitution improves cholinesterase inhibition (IC₅₀ = 93.24 μM) compared to unsubstituted analogs (IC₅₀ > 100 μM) .
Molecular docking : Use software (e.g., Discovery Studio) to model interactions with target proteins (e.g., PDE2 or AChE) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation.
- Waste disposal : Collect in sealed containers labeled "halogenated organic waste" .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond donors at position 3) .
- Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes (e.g., with PDE2 or BuChE) .
- ADMET prediction : Use tools like SwissADME to optimize solubility/logP for blood-brain barrier penetration .
Case Study : Derivatives with 3-hydroxy and 8-methyl groups showed improved PDE2 inhibition (IC₅₀ = 45 μM) due to better hydrophobic pocket fitting .
Advanced: What analytical techniques resolve discrepancies in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
- Standardization : Run NMR with internal standards (e.g., TMS) and identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping cyclohexane protons) .
- Cross-laboratory validation : Compare data with published spectra (e.g., δ 2.57–2.54 ppm for tetrahydro ring protons) .
Basic: What are the environmental hazards associated with this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
